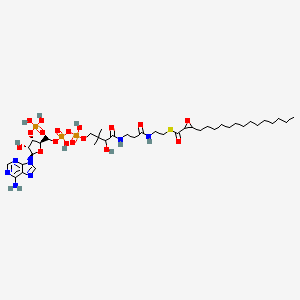
Decyl 2-Trimethylazaniumylethyl Phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of Decyl 2-Trimethylazaniumylethyl Phosphate consists of a long decyl chain attached to a phosphate group, which is further connected to a trimethylazaniumylethyl group . The molecule has been used in various research fields.Physical And Chemical Properties Analysis
Decyl 2-Trimethylazaniumylethyl Phosphate has a molecular weight of 323.41 g/mol . Its molecular formula is C15H34NO4P . Unfortunately, the search results do not provide additional physical and chemical properties.Applications De Recherche Scientifique
Membrane Protein Solubilization and Purification
N-Decylphosphorylcholine is often used as a detergent for membrane protein solubilization and purification . It provides a membrane-mimetic environment that is crucial for maintaining the functional and structural integrity of membrane proteins during the purification process .
Protein Therapy
Phosphorylcholine polymer nanocapsules, which can be made using N-Decylphosphorylcholine, have been shown to prolong the circulation time and reduce the immunogenicity of therapeutic proteins . This could potentially enhance the effectiveness of protein therapies.
Structural Studies of Proteins
N-Decylphosphorylcholine has been used in structural studies of proteins. For example, it has been used in the study of the structure of the conserved N-terminal domain of the peroxisomal matrix-protein-import receptor, Pex14p .
Drug Delivery Systems
Due to its ability to form micelles, N-Decylphosphorylcholine could potentially be used in drug delivery systems. Micelles can encapsulate drug molecules, enhancing their solubility and stability, and facilitating their delivery to target sites .
Biomedical Applications
Phosphorylcholine-containing polymers, which can be synthesized using N-Decylphosphorylcholine, have been studied for various biomedical applications . These include the development of biocompatible and non-fouling surfaces, drug delivery systems, and tissue engineering scaffolds .
Study of Protein-Protein Interactions
N-Decylphosphorylcholine can be used to study protein-protein interactions. For example, it has been used to investigate the binding geometry of a peripheral membrane protein .
Propriétés
IUPAC Name |
decyl 2-(trimethylazaniumyl)ethyl phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H34NO4P/c1-5-6-7-8-9-10-11-12-14-19-21(17,18)20-15-13-16(2,3)4/h5-15H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVDGSCGBGBGFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H34NO4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60220782 |
Source


|
| Record name | N-Decylphosphorylcholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60220782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70504-28-8 |
Source


|
| Record name | N-Decylphosphorylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070504288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Decylphosphorylcholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60220782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What makes the synthesized compound unique in terms of its physical properties?
A1: The research paper by [] details the synthesis and polymerization of 10-(11-Methacryloyloxyundecyloxycarbonyl)decyl 2-(trimethylammonio)ethyl phosphate. This compound, upon polymerization, exhibits liquid crystalline behavior from room temperature up to approximately 280°C []. This characteristic, combined with its solubility in methanol and hot ethanol, makes it potentially valuable for applications requiring temperature-dependent phase transitions and specific solvent compatibility.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[4-[2-[3-[[4-[[[5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-4-oxobutanoyl]benzoic acid](/img/structure/B1218537.png)



